[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid
Overview
Description
Scientific Research Applications
Anticancer and Antioxidant Potential
- A study by Awad et al. (2018) explored the design and synthesis of novel α-aminophosphonates with quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cell lines and potent antioxidant properties Awad et al. (2018).
Advanced Oxidation Processes
- Research by Sun and Pignatello (1993) identified the transient products formed during the mineralization of 2,4-D by Fe3+-catalyzed hydrogen peroxide, contributing to wastewater treatment studies Sun and Pignatello (1993).
Herbicide Residue Analysis
- Zheng et al. (2020) investigated the residues and dietary risk assessments of 2,4-D isooctyl ester and related compounds in corn or soybean fields, highlighting the need for accurate analysis of these substances Zheng et al. (2020).
Antibacterial and Antifungal Activities
- A study by Sayed et al. (2003) on the synthesis of certain compounds, including 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, revealed their potential antimicrobial and antifungal activities Sayed et al. (2003).
Soil Adsorption and Bioremediation
- Ololade et al. (2015) examined the adsorption of 2,4-dichlorophenoxyl acetic acid onto soil components, providing insights into the environmental fate of this herbicide and its implications for bioremediation Ololade et al. (2015).
Electrooxidation for Degradation
- Jaafarzadeh et al. (2018) studied a hybrid process combining electrooxidation (EO) and Oxone for the degradation of 2,4-D from aqueous solutions, contributing to water purification technologies Jaafarzadeh et al. (2018).
Ecological Impact Studies
- Gandhi et al. (2000) critically evaluated the cancer risk from 2,4-D, providing important information on the potential health impacts of this chemical in the environment Gandhi et al. (2000).
properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIUKVPEVMKZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)hydrazinyl](Oxo)acetic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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